2-amino-4-(2,4-dimethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may interfere with cellular signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE: shares similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O4/c1-22-11-4-6-13(16(8-11)24-3)18-14-7-5-12(23-2)9-17(14)25-19(21)15(18)10-20/h4-9,18H,21H2,1-3H3 |
InChI Key |
KQVODHYSXREVKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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